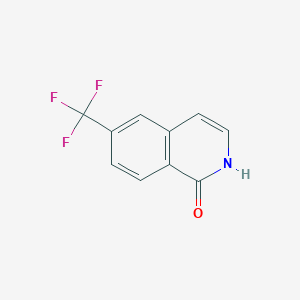

6-(trifluoromethyl)isoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

6-(trifluoromethyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-7)3-4-14-9(8)15/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZOQWOUOOVFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654949 | |

| Record name | 6-(Trifluoromethyl)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184916-59-3 | |

| Record name | 6-(Trifluoromethyl)isoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(trifluoromethyl)-1,2-dihydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Basic Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core basic physicochemical properties of 6-(trifluoromethyl)isoquinolin-1(2H)-one, a heterocyclic compound of increasing interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from closely related analogs and theoretical predictions to offer a robust profile. The guide covers the compound's structure, tautomerism, predicted pKa, and solubility, with a focus on the influence of the trifluoromethyl group. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research.

Introduction

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a substituted isoquinolinone scaffold. The isoquinoline core is a prevalent motif in a multitude of natural products and pharmacologically active compounds. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Understanding the fundamental basic properties of this compound, such as its acidity/basicity (pKa) and solubility, is critical for its development in areas like drug discovery and materials science.

Chemical Structure and Tautomerism

6-(Trifluoromethyl)isoquinolin-1(2H)-one exists in a tautomeric equilibrium between the lactam (amide) form, 6-(trifluoromethyl)isoquinolin-1(2H)-one, and the lactim (enol) form, 6-(trifluoromethyl)isoquinolin-1-ol. The lactam form is generally the predominant tautomer in solution. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities, polarity, and reactivity.

Caption: Tautomeric equilibrium of 6-(trifluoromethyl)isoquinolin-1(2H)-one.

Physicochemical Properties

Basicity and Acidity (pKa)

The basicity and acidity of 6-(trifluoromethyl)isoquinolin-1(2H)-one are influenced by several structural features:

-

The Lactam N-H Proton: The proton on the nitrogen in the lactam form is weakly acidic. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (lower the pKa) of this proton compared to unsubstituted isoquinolin-1(2H)-one.

-

The Carbonyl Oxygen: The oxygen of the carbonyl group is a potential site for protonation, rendering the molecule weakly basic.

-

The Ring Nitrogen (in the lactim form): The nitrogen in the aromatic ring of the lactim tautomer can also be protonated. The pKa of the conjugate acid of the parent isoquinoline is 5.14, indicating it is a weak base.[2] The strong electron-withdrawing effect of the trifluoromethyl group is expected to significantly decrease the basicity of the ring nitrogen.

Predicted and Comparative pKa Values

| Compound | Functional Group | pKa | Data Type | Reference |

| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | N-H (Lactam) | ~12-13 | Predicted | Estimation based on analogs |

| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | Conjugate Acid (Carbonyl Protonation) | < 5 | Predicted | Estimation based on analogs |

| 6-Isobutylisoquinolin-1(2H)-one | N-H (Lactam) | 13.32 | Predicted | [3] |

| Isoquinoline | Conjugate Acid | 5.14 | Experimental | [2] |

Solubility

The solubility of 6-(trifluoromethyl)isoquinolin-1(2H)-one is expected to be low in aqueous solutions and higher in organic solvents. The trifluoromethyl group generally increases lipophilicity, which would decrease aqueous solubility.

Predicted and Comparative Solubility Data

| Compound | Solvent | Solubility | Data Type | Reference |

| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | Water | Low | Predicted | Based on structure |

| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | Organic Solvents (e.g., DMSO, DMF, Alcohols) | Soluble | Qualitative | General chemical supplier information |

| Isoquinoline | Water | Poorly soluble | Experimental | [4] |

| Isoquinoline | Organic Solvents (e.g., ethanol, ether) | Soluble | Experimental | [2][4] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the pKa and solubility of 6-(trifluoromethyl)isoquinolin-1(2H)-one.

Determination of pKa

4.1.1. Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of 6-(trifluoromethyl)isoquinolin-1(2H)-one of known concentration (e.g., 1-10 mM) in a suitable co-solvent if necessary (e.g., methanol or DMSO) and dilute with deionized water.

-

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

If determining the pKa of the N-H proton, start with an acidic solution and titrate with the strong base. If determining the pKa of the conjugate acid, start with a basic solution and titrate with the strong acid.

-

Add small, precise volumes of the titrant and record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added.

-

The pKa is the pH at the point where half of the compound has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.

-

4.1.2. UV-Vis Spectrophotometry

This method is useful for compounds with a chromophore that changes absorbance with protonation state.

Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of 6-(trifluoromethyl)isoquinolin-1(2H)-one in a suitable solvent.

-

-

Measurement:

-

Add a small, constant amount of the stock solution to each buffer solution to create a series of solutions with the same compound concentration but different pH.

-

Measure the UV-Vis absorbance spectrum for each solution.

-

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (where the change upon protonation is maximal) against the pH.

-

The resulting sigmoidal curve will have an inflection point at the pH that is equal to the pKa.

-

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

-

Equilibration:

-

Add an excess amount of solid 6-(trifluoromethyl)isoquinolin-1(2H)-one to a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24 to 48 hours).

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle.

-

Separate the solid and liquid phases by centrifugation or filtration through a filter that does not adsorb the compound.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the sample if necessary and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

-

Biological Context and Signaling Pathways

While specific signaling pathways for 6-(trifluoromethyl)isoquinolin-1(2H)-one are not yet elucidated, derivatives of the closely related 3,4-dihydroisoquinolin-1(2H)-one have shown interesting biological activities. For instance, some derivatives exhibit potent WDR5 WIN-site inhibition, suggesting potential applications in cancer therapy by targeting protein-protein interactions crucial for tumor growth.[5]

Caption: Potential mechanism of action for isoquinolinone derivatives.

Further research is required to identify the specific molecular targets and signaling pathways modulated by 6-(trifluoromethyl)isoquinolin-1(2H)-one.

Conclusion

This technical guide has provided a detailed overview of the core basic properties of 6-(trifluoromethyl)isoquinolin-1(2H)-one, drawing upon predictive methods and data from analogous compounds. The presence of the trifluoromethyl group is anticipated to significantly influence its pKa and solubility. The provided experimental protocols offer a clear path for researchers to obtain precise experimental data for this promising molecule. A thorough understanding of these fundamental properties is essential for advancing the use of 6-(trifluoromethyl)isoquinolin-1(2H)-one in drug discovery and other scientific applications.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of 6-(trifluoromethyl)isoquinolin-1(2H)-one, targeted towards researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a heterocyclic organic compound featuring an isoquinolinone core. The key characteristic of this molecule is the trifluoromethyl (-CF3) group substituted at the 6-position of the isoquinoline ring. The presence of the trifluoromethyl group can significantly enhance properties such as lipophilicity and metabolic stability, making it an attractive scaffold in medicinal chemistry.

The compound exists in tautomeric forms, including 6-(trifluoromethyl)isoquinolin-1-ol.

Table 1: Physicochemical Properties of 6-(Trifluoromethyl)isoquinolin-1(2H)-one

| Property | Value | Reference |

| CAS Number | 1184916-59-3 | [1][2] |

| Molecular Formula | C10H6F3NO | [1] |

| Molecular Weight | 213.156 g/mol | [1] |

| IUPAC Name | 6-(trifluoromethyl)isoquinolin-1(2H)-one | [1] |

| Synonyms | 6-(trifluoromethyl)-2H-isoquinolin-1-one | [1] |

A related compound, 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS Number: 1365760-11-7), has a molecular formula of C10H8F3NO and a molecular weight of 215.17 g/mol .[3]

Experimental Protocols: Synthesis

The synthesis of trifluoromethyl-substituted isoquinolinediones can be achieved through various modern organic chemistry methods. A plausible synthetic approach involves a visible-light-induced trifluoromethylarylation/1,4-aryl shift/desulfonylation cascade reaction.

General Protocol for the Synthesis of Trifluoromethyl-Substituted Isoquinolinediones:

-

Starting Materials: An appropriately substituted N-phenyl-N-(phenylsulfonyl)methacrylamide and a trifluoromethyl source (e.g., CF3SO2Cl) are used.

-

Reaction Setup: The reaction is typically carried out in a suitable solvent under an inert atmosphere.

-

Initiation: A photocatalyst is excited by visible light, which then initiates a radical reaction with the trifluoromethyl source.

-

Radical Addition and Cyclization: The generated trifluoromethyl radical adds to the alkene of the methacrylamide. This is followed by an intramolecular cyclization to form the isoquinolinedione ring system.

-

Aryl Migration and Desulfonylation: A subsequent 1,4-aryl migration and desulfonylation step yields the final product.

-

Purification: The crude product is purified using standard techniques such as column chromatography to afford the desired trifluoromethyl-substituted isoquinolinedione.

This method provides an efficient route to these compounds under relatively mild conditions.[4] Another approach for related structures involves a one-pot tandem cyclization/[3+2] cycloaddition reaction of N'-(2-alkynylbenzylidene)hydrazides with ethyl 4,4,4-trifluorobut-2-ynoate, which can be catalyzed by silver triflate or mediated by an electrophile.[5][6]

Potential Biological Activities and Signaling Pathways

Isoquinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[5] Derivatives of the isoquinolin-1(2H)-one core have been investigated for their potential as anticancer, antimicrobial, and neuropharmacological agents.[3][7]

The trifluoromethyl group is a key feature that can enhance the biological activity of a molecule. For instance, the related compound, 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent inhibitor of the WDR5 WIN-site.[3] WDR5 is a protein involved in the assembly of histone methyltransferase complexes, which play a crucial role in gene regulation and are implicated in cancer.

Inhibition of such targets can modulate downstream signaling pathways. Key signaling pathways that are often implicated in the biological activities of such small molecules include the JAK/STAT, MEK/ERK, and PI3K/AKT pathways.[8] These pathways are critical in controlling cell growth, proliferation, and metabolism.[9] For example, the JAK/STAT pathway is often activated by cytokines and is central to the immune response and cell proliferation.[10]

Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by an inhibitor like 6-(trifluoromethyl)isoquinolin-1(2H)-one, leading to an anti-proliferative effect.

References

- 1. molecularinfo.com [molecularinfo.com]

- 2. 6-(Trifluoromethyl)isoquinolin-1(2H)-one|CAS: 1184916-59-3|6-(Trifluoromethyl)isoquinolin-1(2H)-one-百灵威 [jkchemical.com]

- 3. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-trifluoromethylpyrazolo[5,1-a]isoquinolines via silver triflate-catalyzed or electrophile-mediated one-pot tandem reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 8. Classical Signaling and Trans-Signaling Pathways Stimulated by Megalobrama amblycephala IL-6 and IL-6R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signal transduction - Wikipedia [en.wikipedia.org]

- 10. Pathways of Intracellular Signal Transduction - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

6-(trifluoromethyl)isoquinolin-1(2H)-one molecular weight

An In-Depth Technical Guide to 6-(Trifluoromethyl)isoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-(trifluoromethyl)isoquinolin-1(2H)-one (CAS: 1184916-59-3), a fluorinated heterocyclic compound. Isoquinolinone scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[1] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this compound a valuable building block for drug discovery. This document consolidates available data on its physicochemical properties, outlines general synthetic strategies, and discusses the known biological activity of its closely related saturated analog, which serves as a potent inhibitor of WD repeat-containing protein 5 (WDR5). While specific experimental data for the title compound is limited in published literature, this guide provides representative protocols and pathways based on established chemistry for this compound class.

Physicochemical Properties and Identification

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a solid organic compound.[2] It exists in tautomeric equilibrium with its enol form, 6-(trifluoromethyl)isoquinolin-1-ol. Key identifying information is summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 6-(trifluoromethyl)isoquinolin-1(2H)-one | [2] |

| Synonyms | 6-(trifluoromethyl)-2H-isoquinolin-1-one, 6-(trifluoromethyl)isoquinolin-1-ol | [2][3] |

| CAS Number | 1184916-59-3 | [2][3] |

| Molecular Formula | C₁₀H₆F₃NO | [4] |

| Molecular Weight | 213.16 g/mol | [4] |

| Purity | ≥95% (as available from commercial suppliers) | [5][6] |

Synthesis and Production

While a specific, detailed experimental protocol for the synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one is not extensively documented in peer-reviewed journals, its structure lends itself to established synthetic routes for substituted isoquinolinones. A general and plausible approach involves the cyclization of a properly substituted benzoic acid or benzonitrile derivative. One such patented method for analogous structures involves the transformation of a 2-(carboxymethyl)benzonitrile intermediate.

A generalized workflow for the synthesis of such a scaffold is outlined below.

Caption: Generalized synthetic workflow for isoquinolinone compounds.

Representative Experimental Protocol: Synthesis of a 6-Substituted-1(2H)-isoquinolinone

The following protocol is adapted from general procedures described for the synthesis of related 6-substituted isoquinolinones and serves as a representative example.[7]

-

Preparation of the Precursor : A substituted 2-cyanobenzyl cyanide is reacted with an appropriate reagent to form a 2-(2-dialkylaminovinyl)benzonitrile intermediate. This reaction is typically performed in an ether solvent like Tetrahydrofuran (THF) in the presence of a strong base such as potassium tert-butoxide.[7]

-

Cyclization : The resulting benzonitrile intermediate is subjected to acid-catalyzed cyclization. The compound is dissolved in a suitable solvent (e.g., dioxane or acetic acid) and treated with a strong acid such as hydrochloric acid or sulfuric acid.

-

Heating : The reaction mixture is heated to a temperature ranging from 80°C to 140°C for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

-

Work-up and Isolation : Upon completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by adding water or adjusting the pH.

-

Purification : The crude solid is collected by filtration, washed with a suitable solvent (e.g., water, diethyl ether), and dried. Further purification can be achieved by recrystallization from a solvent such as ethanol or by column chromatography on silica gel to yield the final 6-substituted-1(2H)-isoquinolinone product.

Biological Activity and Potential Applications

No specific biological activity or molecular targets have been reported in the literature for 6-(trifluoromethyl)isoquinolin-1(2H)-one. However, its saturated analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS: 1365760-11-7) , is a well-characterized and potent inhibitor of the WDR5-WIN site interaction.[8]

WDR5 Inhibition by the Dihydro-Analog

WD repeat-containing protein 5 (WDR5) is a scaffolding protein that is a core component of multiple chromatin-modifying complexes, including the MLL/SET1 histone methyltransferases. These complexes are responsible for the methylation of histone H3 at lysine 4 (H3K4), an epigenetic mark associated with active gene transcription. In many cancers, including MLL-rearranged leukemias and MYC-driven solid tumors, the interaction between WDR5 and other proteins is critical for sustaining the oncogenic gene expression program.

The dihydro-analog of the title compound binds to a conserved pocket on WDR5 known as the "WIN" (WDR5-interacting) site. By occupying this site, the inhibitor disrupts the assembly of the MLL complex on chromatin, leading to a reduction in H3K4 methylation at target gene promoters, suppression of oncogenic gene expression, and ultimately, induction of apoptosis in cancer cells.[8] A compound derived from this dihydroisoquinolinone scaffold was shown to have significant antiproliferative activity in MV4:11 leukemia cells with a GI₅₀ of 38 nM.[8]

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. Isoquinolines- Heterocyclic Building Blocks| Ambeed [ambeed.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. US8716481B2 - Process for the preparation of 6-substituted-1-(2H)-isoquinolinones - Google Patents [patents.google.com]

- 8. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]

Technical Guide: 6-(Trifluoromethyl)isoquinolin-1(2H)-one

CAS Number: 1184916-59-3

Synonyms: 6-(Trifluoromethyl)isoquinolin-1-ol

Introduction

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a fluorinated heterocyclic compound belonging to the isoquinolinone class. The isoquinoline scaffold is a prominent structural motif in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and neuropharmacological effects.[1][2] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule. This guide provides a comprehensive overview of the available technical information for 6-(trifluoromethyl)isoquinolin-1(2H)-one, including its chemical properties, plausible synthetic routes, and potential biological significance based on related compounds.

Physicochemical Properties

While detailed experimental data for 6-(trifluoromethyl)isoquinolin-1(2H)-one is not extensively published, the fundamental properties can be summarized. Several chemical suppliers confirm its commercial availability and provide basic data.

| Property | Value | Source |

| CAS Number | 1184916-59-3 | [3][4][5][6] |

| Molecular Formula | C10H6F3NO | [3][5] |

| Molecular Weight | 213.16 g/mol | [3] |

| Appearance | Light yellow solid | [4] |

| Purity | ≥98% | [3][5] |

| Solubility | Soluble in most organic solvents (e.g., ethanol, dimethylformamide) | [4] |

Synthesis and Experimental Protocols

Representative Synthetic Workflow

The following diagram illustrates a generalized, hypothetical workflow for the synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one. This process is based on common synthetic strategies for this class of compounds and should be adapted and optimized for specific laboratory conditions.

Caption: Hypothetical workflow for the synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one.

Detailed Experimental Protocol (Representative)

Disclaimer: The following is a generalized protocol and has not been experimentally validated for this specific compound. It should be adapted and performed with all appropriate safety precautions.

Step 1: Synthesis of (E)-N'-(4-bromo-2-(trifluoromethyl)benzylidene)-N,N-dimethylformimidamide (Intermediate A)

-

To a solution of 4-bromo-2-methyl-1-(trifluoromethyl)benzene in an appropriate solvent (e.g., anhydrous toluene), add a formylating agent such as tert-butoxybis(dimethylamino)methane (Bredereck's reagent).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The crude product may be used in the next step without further purification or can be purified by column chromatography.

Step 2: Synthesis of 2-((dimethylamino)methyleneamino)-5-(trifluoromethyl)benzonitrile (Intermediate B)

-

Combine Intermediate A with a cyanide source, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like DMF or NMP.

-

Heat the mixture to a high temperature (e.g., 140-160 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture and quench with an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide solution) to remove copper salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one (Final Product)

-

Dissolve Intermediate B in a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture at a moderately elevated temperature (e.g., 80-100 °C) for a specified period.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activity and Potential Applications

While specific biological data for 6-(trifluoromethyl)isoquinolin-1(2H)-one is scarce, the isoquinolinone core is associated with a wide range of pharmacological activities.[1] The trifluoromethyl group often enhances the biological potency and pharmacokinetic properties of drug candidates.

Anticancer Potential

Numerous isoquinoline derivatives have been investigated as anticancer agents. For instance, certain 3-aminoisoquinolin-1(2H)-one derivatives have shown efficacy in the NCI-60 human tumor cell line screen.[7] Additionally, some quinoline-derived trifluoromethyl alcohols have demonstrated potent anticancer activity, in some cases exceeding that of cisplatin.[8]

The table below summarizes the anticancer activity of a closely related trifluoromethyl-containing quinolinone compound.

| Compound | Assay | Cell Line | Activity (LC50) | Reference |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | In vitro cell proliferation | Not specified | 14.14 µM | [8] |

Other Potential Activities

The broader class of isoquinoline alkaloids exhibits diverse biological effects, including:

-

Antimicrobial and Antifungal Activity [1]

-

Antiviral Effects

-

Cardiovascular Effects (e.g., vasodilation)

-

Neuropharmacological Effects (e.g., interaction with dopamine receptors)[9]

Potential Mechanism of Action: A Representative Signaling Pathway

Given the prevalence of isoquinolinones as kinase inhibitors in drug discovery, a plausible mechanism of action for a biologically active derivative of this class could involve the inhibition of a key signaling pathway in cancer cells, such as the PI3K/AKT/mTOR pathway. The following diagram illustrates this hypothetical interaction.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Safety Information

While a specific Safety Data Sheet (SDS) for 6-(trifluoromethyl)isoquinolin-1(2H)-one is not widely available, general laboratory safety precautions for handling organic compounds should be followed.[4] This includes:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), such as safety glasses, gloves, and a lab coat.[10][11][12][13]

-

Avoiding inhalation, ingestion, and skin contact.

-

In case of exposure, rinse the affected area with plenty of water and seek medical attention.[13]

Conclusion

6-(Trifluoromethyl)isoquinolin-1(2H)-one is a chemical compound with potential for further investigation in drug discovery, given the known biological activities of the isoquinolinone scaffold and the beneficial properties imparted by trifluoromethyl groups. While detailed public data on its synthesis and biological profile is limited, this guide provides a framework based on related compounds for researchers and scientists interested in exploring its potential. Further experimental work is necessary to fully characterize its properties and elucidate its specific biological functions.

References

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. chembk.com [chembk.com]

- 5. 6-(Trifluoromethyl)isoquinolin-1(2H)-one, CasNo.1184916-59-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 6. 6-(Trifluoromethyl)isoquinolin-1(2H)-one | 1184916-59-3 [chemicalbook.com]

- 7. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)isoquinolin-1(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Notably, derivatives such as 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one have been identified as potent inhibitors of the WDR5-WIN site, exhibiting antiproliferative activity and making them attractive candidates for cancer research. The incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of modern synthetic strategies to access this important class of molecules, with a focus on detailed experimental protocols and quantitative data to aid in laboratory-scale synthesis and further research.

Introduction to the 6-(Trifluoromethyl)isoquinolin-1(2H)-one Core

Isoquinolin-1(2H)-one derivatives are prevalent in numerous natural products and pharmacologically active compounds. The trifluoromethyl (-CF3) group, owing to its unique electronic properties and steric profile, is a valuable substituent in medicinal chemistry. It can significantly improve a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of a -CF3 group at the 6-position of the isoquinolin-1(2H)-one core has led to the discovery of compounds with promising therapeutic applications, particularly in oncology. This guide will explore key synthetic methodologies for the construction of these valuable compounds.

Key Synthetic Strategies

The synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one derivatives can be approached through several modern synthetic methodologies. These include classical cyclization reactions starting from appropriately substituted precursors, as well as more contemporary transition-metal-catalyzed C-H activation/annulation reactions and photocatalytic methods.

Classical Cyclization Approach: The Castagnoli-Cushman Reaction

Experimental Protocol: Synthesis of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid [1]

-

Imine Formation: To a dry 25 mL round-bottom flask, add anhydrous sodium sulfate (15.0 mmol) and the aromatic aldehyde (e.g., benzaldehyde, specific amount not detailed in the source). The corresponding amine, 4-chloro-3-(trifluoromethyl)aniline, is then added. The mixture is stirred to form the intermediate imine. The crude product is washed with ethanol and concentrated.

-

Cyclization: To a solution of homophthalic anhydride (3.0 mmol) in 20 mL of dry toluene in a 25 mL round-bottom flask equipped with a condenser, add the previously prepared imine (3.0 mmol).

-

Reaction Execution: The reaction mixture is stirred and refluxed for 6 hours.

-

Work-up and Purification: The resulting mixture is cooled to room temperature, and the precipitate is collected by vacuum filtration. The final product is obtained by recrystallization from acetonitrile.

Quantitative Data for 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid [1]

| Property | Value |

| Yield | 76.1% |

| Appearance | White powder |

| Melting Point | 221–223 °C |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.01 (s, 1H), 8.10–8.08 (m, 1H), 7.74–7.73 (m, 1H), 7.65–7.58 (m, 3H), 7.53–7.50 (m, 1H), 7.46–7.44 (m, 1H), 7.21–7.19 (m, 3H), 7.11–7.09 (m, 2H), 5.69 (d, J = 4.4 Hz, 1H), 4.86 (d, J = 4.4 Hz, 1H) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 170.6, 163.4, 140.6, 136.8, 134.8, 133.1, 132.8, 131.8, 128.6, 128.1, 128.0, 127.9, 127.8, 127.0, 126.6 (q, ²JCF = 31.4 Hz), 122.5 (q, ¹JCF = 273.2 Hz), 63.7, 49.2 |

Transition-Metal-Catalyzed C-H Activation/Annulation

A powerful and atom-economical approach to isoquinolinones involves the transition-metal-catalyzed C-H activation of benzamides followed by annulation with alkynes or other coupling partners. Rhodium(III) catalysts are particularly effective for this transformation. This strategy allows for the construction of the isoquinolinone core in a single step from readily available starting materials.

To synthesize the 6-(trifluoromethyl) derivative, one would start with a 4-(trifluoromethyl)benzamide derivative. The directing group on the amide nitrogen (e.g., N-methoxy, N-pivaloyloxy) is crucial for the regioselectivity of the C-H activation.

Caption: Rh(III)-catalyzed synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one.

General Experimental Considerations for Rh(III)-Catalyzed Annulation:

-

Catalyst: Typically [RhCp*Cl₂]₂ is used as the precatalyst with a silver salt additive like AgSbF₆.

-

Solvent: Dichloroethane (DCE) or tert-amyl alcohol are commonly employed.

-

Oxidant: An oxidant such as copper(II) acetate is often required.

-

Temperature: Reactions are typically run at elevated temperatures (e.g., 80-120 °C).

-

Substrate Scope: This method is generally tolerant of a wide range of functional groups on both the benzamide and the alkyne.

Visible-Light-Mediated Radical Trifluoromethylation and Cyclization

Recent advances in photoredox catalysis have enabled novel synthetic routes involving radical intermediates under mild conditions. For the synthesis of trifluoromethylated heterocycles, visible-light-induced methods offer an attractive alternative to traditional approaches. These reactions can often be performed at room temperature and without the need for transition metal catalysts.

A plausible strategy involves the visible-light-induced generation of a trifluoromethyl radical from a suitable precursor (e.g., Togni's reagent, CF₃SO₂Cl). This radical can then engage in a cascade reaction with an appropriately designed substrate, such as an N-alkenyl benzamide, leading to the formation of the desired trifluoromethylated isoquinolinone.

Caption: Photocatalytic synthesis of trifluoromethylated isoquinolinones.

General Experimental Considerations for Photocatalytic Synthesis:

-

Light Source: Blue or white LEDs are typically used.

-

Photocatalyst: Common photocatalysts include ruthenium or iridium complexes, or organic dyes like Eosin Y.

-

Solvent: Degassed solvents such as acetonitrile or dimethylformamide (DMF) are common.

-

Reaction Setup: Reactions are typically carried out in sealed vials under an inert atmosphere.

Summary of Quantitative Data

The following table summarizes representative yields for the synthesis of isoquinolin-1(2H)-one derivatives using various methods. Note that the yield for the specific 6-(trifluoromethyl) derivative can vary depending on the chosen route and optimization of reaction conditions.

| Synthetic Method | Derivative | Yield (%) | Reference |

| Castagnoli-Cushman Reaction | 2-(4-Chloro-3-(trifluoromethyl)phenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | 76.1 | [1] |

| Catalytic Hydrogenation | 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one (from nitro intermediate) | ~73 | [2] |

Conclusion

The synthesis of 6-(trifluoromethyl)isoquinolin-1(2H)-one derivatives is an active area of research with significant implications for drug discovery. This technical guide has outlined several key synthetic strategies, from classical multicomponent reactions to modern catalytic and photocatalytic methods. The provided experimental details and quantitative data serve as a valuable resource for researchers aiming to synthesize and explore the therapeutic potential of this important class of compounds. The continued development of novel, efficient, and sustainable synthetic methods will undoubtedly accelerate the discovery of new drug candidates based on the 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold.

References

An In-depth Technical Guide on the Biological Activity of 6-(trifluoromethyl)isoquinolin-1(2H)-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 6-(trifluoromethyl)isoquinolin-1(2H)-one and its structurally related analogs. The primary focus of this document is on the potent inhibitory activity of the 3,4-dihydro derivative of this scaffold against the WD repeat-containing protein 5 (WDR5), a key component of histone methyltransferase complexes. This guide will delve into the mechanism of action, downstream signaling effects, and relevant experimental protocols for assessing the biological activity of this class of compounds. Quantitative data is summarized in structured tables, and key cellular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers in oncology and drug discovery.

Introduction

The isoquinoline scaffold is a prevalent motif in numerous biologically active compounds and natural products. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability and lipophilicity of these molecules, making them attractive candidates for drug development. While the biological activity of 6-(trifluoromethyl)isoquinolin-1(2H)-one itself is not extensively documented in publicly available literature, its saturated analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, has emerged as a potent inhibitor of WDR5. WDR5 is a crucial scaffolding protein that plays a vital role in the assembly and function of several histone methyltransferase complexes, most notably the MLL/SET complexes responsible for histone H3 lysine 4 (H3K4) methylation. Dysregulation of WDR5 and MLL activity is a hallmark of various cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias. This guide will focus on the biological activity of the dihydroisoquinolinone core as a WDR5 inhibitor.

Core Biological Activity: WDR5 Inhibition

The primary molecular target identified for derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one is the WDR5 protein. These compounds act as WIN (WDR5-interaction) site inhibitors, competitively binding to a well-defined pocket on WDR5 that is essential for its interaction with other proteins, including the MLL1 histone methyltransferase.

Mechanism of Action

By occupying the WIN site, these inhibitors disrupt the crucial interaction between WDR5 and MLL1. This disruption prevents the proper assembly and enzymatic activity of the MLL1 complex, leading to a reduction in H3K4 methylation at the promoters of target genes. The downstream consequences of this inhibition are particularly relevant in cancer cells that are dependent on WDR5-mediated gene transcription for their survival and proliferation.

Downstream Signaling and Cellular Effects

Inhibition of the WDR5-MLL1 interaction in cancer cells, particularly in MLL-rearranged leukemia cell lines like MV4-11, triggers a cascade of cellular events:

-

Transcriptional Repression: The primary effect is the rapid displacement of WDR5 from chromatin, leading to the transcriptional suppression of a specific set of genes. Notably, these are often genes involved in protein synthesis, such as ribosomal protein genes (RPGs).[1][2]

-

Nucleolar Stress: The downregulation of RPGs leads to nucleolar stress, a cellular state that is sensed as a disruption in ribosome biogenesis.

-

p53 Activation: Nucleolar stress is a potent activator of the p53 tumor suppressor pathway.

-

Apoptosis: In p53 wild-type cells, activation of this pathway ultimately leads to programmed cell death (apoptosis).[1]

The inhibition of WDR5 also impacts the recruitment of other key oncogenic transcription factors, such as MYC, to chromatin, further contributing to the anti-cancer effects.[1]

Quantitative Biological Data

The following table summarizes the quantitative data for a potent WDR5 inhibitor based on the 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one scaffold.

| Compound ID | Target | Assay Type | Ki | GI50 (MV4:11 cells) | Cellular Selectivity (K562/MV4:11) |

| Compound 3 | WDR5 | TR-FRET Binding Assay | < 20 pM | 38 nM | 210-fold |

Table 1: Quantitative biological data for a representative 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivative.[3]

Structure-Activity Relationship (SAR)

Structure-based design and optimization have been key in developing potent WDR5 inhibitors from the dihydroisoquinolinone core. Key SAR insights include:

-

The rigid 3,4-dihydroisoquinolin-1(2H)-one core maintains a favorable conformation for binding to the WDR5 WIN site.[3]

-

The length and composition of the linker between the core and other pharmacophoric units are critical for potency. A one-carbon linker in an isoindolin-1-one core resulted in a significant decrease in binding affinity and cellular activity compared to the two-carbon linker of the dihydroisoquinolinone.[3]

-

Substitutions on the benzamide portion of the molecule can be optimized to enhance interactions with specific subsites within the WDR5 WIN pocket.

Experimental Protocols

WDR5 Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This protocol is adapted from the LanthaScreen™ TR-FRET competitive binding assay format.

Objective: To determine the binding affinity (Ki) of test compounds to WDR5.

Materials:

-

GST-tagged WDR5 protein

-

Terbium-labeled anti-GST antibody (Donor)

-

Fluorescein-labeled tracer (a known WDR5 WIN site ligand) (Acceptor)

-

Test compounds

-

Assay buffer (e.g., LANCE Ultra Hiblock Buffer)

-

384-well, low-volume, white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

-

Reagent Preparation:

-

Prepare a 2X working solution of the fluorescein-labeled tracer in assay buffer.

-

Prepare a 2X working solution of the GST-WDR5 protein and Terbium-labeled anti-GST antibody mixture in assay buffer.

-

-

Assay Assembly:

-

Add 5 µL of the serially diluted test compound or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add 5 µL of the 2X tracer solution to all wells.

-

Add 10 µL of the 2X GST-WDR5/antibody mixture to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader.

-

Excitation: ~340 nm

-

Donor Emission: ~615 nm

-

Acceptor Emission: ~665 nm

-

A time delay (e.g., 100 µs) is used to reduce background fluorescence.

-

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Antiproliferative Assay (MTT Assay in MV4-11 Cells)

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of test compounds on the MV4-11 acute myeloid leukemia cell line.

Materials:

-

MV4-11 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well, flat-bottom, tissue culture-treated plates

Procedure:

-

Cell Plating: Seed MV4-11 cells into 96-well plates at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Incubate the plate overnight at room temperature in the dark. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (media only).

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the GI50 value.

-

Visualizations

Signaling Pathway of WDR5 Inhibition

Caption: Signaling pathway initiated by the inhibition of the WDR5-MLL1 interaction.

Experimental Workflow for WDR5 Inhibitor Evaluation

Caption: A typical experimental workflow for the evaluation of novel WDR5 inhibitors.

Conclusion

Derivatives of 6-(trifluoromethyl)isoquinolin-1(2H)-one, particularly the 3,4-dihydro analogs, represent a promising class of potent and selective WDR5 inhibitors. Their mechanism of action, which involves the disruption of the WDR5-MLL1 interaction leading to transcriptional repression of key genes and subsequent p53-mediated apoptosis, provides a strong rationale for their development as anti-cancer therapeutics. This technical guide has provided a detailed overview of their biological activity, quantitative data, and essential experimental protocols to aid researchers in the further investigation and optimization of this important chemical scaffold. Future work should focus on exploring the activity of the unsaturated parent compound and expanding the structure-activity relationship to identify candidates with improved drug-like properties.

References

- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Structure-Based Optimization of Potent and Selective WDR5 Inhibitors Containing a Dihydroisoquinolinone Bicyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and relevant experimental methodologies for 6-(trifluoromethyl)isoquinolin-1(2H)-one and its structural analogs. This class of compounds has emerged as a significant area of interest in medicinal chemistry, demonstrating potent and targeted activities in oncology and antimicrobial applications. The primary mechanism of action in cancer is the inhibition of the WD repeat-containing protein 5 (WDR5), a key component of histone methyltransferase complexes. In the context of antimicrobial activity, derivatives of the core scaffold have been shown to disrupt the biological membranes of certain pathogens. This document collates available quantitative data, details experimental protocols for key assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Compound and Derivatives

The primary focus of this guide is the compound 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one and its derivatives. The trifluoromethyl group at the 6-position is noted to enhance both the lipophilicity and metabolic stability of these molecules, making them attractive candidates for drug development[1].

Mechanism of Action in Oncology: WDR5 Inhibition

Recent studies have identified derivatives of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one as highly potent inhibitors of the WDR5 WIN (WDR5-interaction) site[1]. WDR5 is a critical scaffolding protein within the mixed-lineage leukemia (MLL)/SET histone methyltransferase complexes, which are responsible for the methylation of histone H3 at lysine 4 (H3K4)[2][3][4]. This epigenetic modification is crucial for the regulation of gene transcription.

In various cancers, particularly those with MLL rearrangements, the activity of the MLL/WDR5 complex is dysregulated, leading to aberrant gene expression that drives oncogenesis. Furthermore, WDR5 has been shown to interact with the oncoprotein c-Myc, facilitating its binding to chromatin and the subsequent transcription of target genes involved in cell proliferation and protein synthesis[3][4][5].

Inhibitors based on the 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one scaffold bind to the WIN site of WDR5, a pocket that normally engages with an arginine-containing motif on its binding partners like MLL. This binding event displaces WDR5 from chromatin at specific loci, including a subset of ribosomal protein genes[6]. The consequences of this displacement are a rapid decrease in the expression of these WDR5-target genes, leading to translational inhibition, nucleolar stress, and the induction of p53-dependent apoptosis in cancer cells[6][7].

Signaling Pathway Diagram

References

- 1. 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | 1365760-11-7 | Benchchem [benchchem.com]

- 2. WDR5 represents a therapeutically exploitable target for cancer stem cells in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Histone H3 Lysine 4 Presenter WDR5 as an Oncogenic Protein and Novel Epigenetic Target in Cancer [frontiersin.org]

- 5. Human WDR5 promotes breast cancer growth and metastasis via KMT2-independent translation regulation | eLife [elifesciences.org]

- 6. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]

6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Core Scaffold for Potent WDR5 WIN-Site Inhibition in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The WD40-repeat-containing protein 5 (WDR5) has emerged as a critical therapeutic target in oncology due to its role as a scaffold protein in various epigenetic regulatory complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex.[1][2] Inhibition of the WDR5-interaction (WIN) site, an arginine-binding pocket on WDR5, disrupts its chromatin localization and downstream oncogenic signaling.[1][3] This technical guide focuses on 6-(trifluoromethyl)isoquinolin-1(2H)-one, a key heterocyclic scaffold that serves as the foundation for a class of highly potent and selective WDR5 WIN-site inhibitors. We will delve into the mechanism of action, present available quantitative data for a key derivative, detail relevant experimental protocols, and provide visual representations of the associated signaling pathways and experimental workflows.

Introduction to WDR5 and the WIN-Site

WDR5 is a crucial component of multiple epigenetic "writer" complexes, including the MLL/SET-type histone methyltransferases (HMTs) that catalyze the methylation of histone H3 at lysine 4 (H3K4).[2] This epigenetic mark is strongly associated with active gene transcription. Aberrant WDR5 activity has been implicated in a variety of cancers, making it an attractive target for therapeutic intervention.[2]

The WIN site of WDR5 is a well-defined pocket that recognizes an arginine-containing motif present in its binding partners, such as MLL1.[4] Small molecules that bind to this site can effectively block the interaction between WDR5 and its partners, leading to the disruption of their oncogenic functions.[1][5]

The 6-(Trifluoromethyl)isoquinolin-1(2H)-one Scaffold

Quantitative Data

The following table summarizes the quantitative data for a potent WDR5 WIN-site inhibitor that features the 3,4-dihydroisoquinolin-1(2H)-one core, demonstrating the potential of this chemical class.

| Compound | Target | Assay Type | Ki | GI50 (MV4:11 cells) | Reference |

| Derivative of 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one | WDR5 WIN-site | TR-FRET | < 20 pM | 38 nM | [6] |

Mechanism of Action of WDR5 WIN-Site Inhibitors

WDR5 WIN-site inhibitors function by displacing WDR5 from chromatin.[2][3] This displacement leads to a cascade of cellular events, including:

-

Repression of Protein Synthesis Genes: WDR5 is enriched at a specific subset of genes encoding ribosomal proteins and other factors involved in protein synthesis. Inhibition of the WIN site leads to a rapid and persistent decrease in the expression of these genes.[2][3]

-

Induction of Nucleolar Stress: The repression of ribosome biogenesis genes induces nucleolar stress.[1][3]

-

p53-Dependent Apoptosis: Nucleolar stress, in turn, activates a p53-dependent apoptotic pathway, leading to the death of cancer cells.[2][3]

Signaling Pathway

Caption: Mechanism of action of WDR5 WIN-site inhibitors.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for WDR5 Inhibition

This assay is commonly used to screen for and characterize inhibitors of the WDR5-MLL interaction.[6]

Principle: TR-FRET measures the proximity of two fluorophore-labeled molecules. In this assay, a donor fluorophore (e.g., Europium-labeled anti-tag antibody) is attached to WDR5, and an acceptor fluorophore (e.g., dye-labeled streptavidin) is attached to a biotinylated MLL peptide. When WDR5 and the MLL peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.[7][8]

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Dilute recombinant tagged WDR5 protein, biotinylated MLL WIN-motif peptide, Europium-labeled anti-tag antibody, and dye-labeled streptavidin to their final concentrations in assay buffer.

-

Prepare a serial dilution of the 6-(trifluoromethyl)isoquinolin-1(2H)-one derivative or other test compounds.

-

-

Assay Procedure:

-

Add a small volume of the test compound solution to the wells of a low-volume 384-well plate.

-

Add the WDR5 protein and the MLL peptide to the wells and incubate to allow for binding.

-

Add the detection reagents (Eu-labeled antibody and dye-labeled streptavidin) and incubate to allow for binding to their respective targets.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).[7]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for WDR5 Occupancy

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as WDR5.[9]

Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest (WDR5) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced. The resulting sequences are mapped to the genome to identify the regions where the protein was bound.[9]

Protocol Outline:

-

Cell Treatment and Cross-linking:

-

Treat cells with the WDR5 inhibitor or a vehicle control for the desired time.

-

Add formaldehyde to the cell culture medium to cross-link proteins to DNA.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Shear the chromatin into small fragments (typically 200-700 bp) using sonication or enzymatic digestion.[10]

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an anti-WDR5 antibody overnight.

-

Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

DNA Purification and Library Preparation:

-

Elute the protein-DNA complexes from the beads and reverse the cross-links by heating.

-

Treat with RNase A and proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based method.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the DNA library using a next-generation sequencing platform.

-

Align the sequence reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of WDR5 enrichment.

-

Compare the WDR5 binding profiles between inhibitor-treated and control cells to identify regions where WDR5 is displaced.

-

Experimental Workflows

Caption: Workflow for a TR-FRET based WDR5 inhibitor assay.

Caption: Workflow for a ChIP-seq experiment to determine WDR5 occupancy.

Conclusion

The 6-(trifluoromethyl)isoquinolin-1(2H)-one scaffold represents a promising starting point for the development of potent and selective WDR5 WIN-site inhibitors. The mechanism of action, involving the displacement of WDR5 from chromatin and the subsequent induction of p53-dependent apoptosis, provides a clear rationale for their use in cancer therapy. The experimental protocols and workflows detailed in this guide offer a framework for the preclinical evaluation of these and other WDR5 inhibitors. Further research into this chemical class is warranted to optimize their pharmacological properties and advance them toward clinical development.

References

- 1. Targeting WDR5: A WINning Anti-Cancer Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Displacement of WDR5 from Chromatin by a WIN Site Inhibitor with Picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Optimization of a Small Molecule Antagonist of the Interaction Between WD Repeat-Containing Protein 5 (WDR5) and Mixed-Lineage Leukemia 1 (MLL1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ChIP-Seq [epd.expasy.org]

Antimicrobial Properties of Trifluoromethyl-Substituted Isoquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial properties of trifluoromethyl-substituted isoquinolines. The incorporation of the trifluoromethyl (CF3) group into the isoquinoline scaffold has been shown to significantly enhance biological activity, leading to promising candidates for novel antimicrobial agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes experimental workflows and potential mechanisms of action.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of trifluoromethyl-substituted isoquinolines and related heterocyclic compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for various trifluoromethyl-containing compounds against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of Trifluoromethyl-Substituted Alkynyl Isoquinolines

| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |

| HSN584 | Staphylococcus aureus (MRSA, VRSA strains) | Gram-positive | 4 - 8 | [1] |

| HSN584 | Staphylococcus epidermidis | Gram-positive | 4 - 16 | [1] |

| HSN584 | Listeria monocytogenes | Gram-positive | 4 - 16 | [1] |

| HSN584 | Streptococcus pneumoniae | Gram-positive | 4 - 16 | [1] |

| HSN584 | Enterococcus faecalis | Gram-positive | 4 - 16 | [1] |

| HSN584 | Enterococcus faecium (VRE) | Gram-positive | 4 - 8 | [1] |

| HSN584 | Clostridium difficile | Gram-positive | 4 - 16 | [1] |

| HSN739 | Staphylococcus aureus (MRSA, VRSA strains) | Gram-positive | 4 - 8 | [1] |

| HSN739 | Staphylococcus epidermidis | Gram-positive | 4 - 16 | [1] |

| HSN739 | Listeria monocytogenes | Gram-positive | 4 - 16 | [1] |

| HSN739 | Streptococcus pneumoniae | Gram-positive | 4 - 16 | [1] |

| HSN739 | Enterococcus faecalis | Gram-positive | 4 - 16 | [1] |

| HSN739 | Enterococcus faecium (VRE) | Gram-positive | 4 - 8 | [1] |

| HSN739 | Clostridium difficile | Gram-positive | 4 - 16 | [1] |

| HSN490 | Escherichia coli | Gram-negative | >16 | [1] |

MRSA: Methicillin-resistant Staphylococcus aureus; VRSA: Vancomycin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Table 2: Antibacterial Activity of Trifluoromethyl-Substituted Pyrazole Derivatives

| Compound | Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Compound 13 | Staphylococcus aureus (MRSA) | Gram-positive | 3.12 | [2] |

| Compound 24 | Staphylococcus aureus | Gram-positive | Moderate Inhibition | [2] |

| Compound 25 | Staphylococcus aureus (3 of 5 strains) | Gram-positive | 0.78 | [2] |

| Compound 25 | Staphylococcus epidermidis | Gram-positive | 1.56 | [2] |

| Compound 25 | Enterococcus faecium | Gram-positive | 0.78 | [2] |

Table 3: Antifungal Activity of Trifluoromethyl-Substituted Chalcone Derivatives

| Compound Series | Fungal Strain | MIC (µM) | Reference |

| A3 (CF3 substituted) | Candida albicans | Lower than Fluconazole | [3] |

| A3 (CF3 substituted) | Aspergillus niger | Lower than Fluconazole | [3] |

| B3 (OCF3 substituted) | Candida albicans | Lower than Fluconazole | [3] |

| B3 (OCF3 substituted) | Aspergillus niger | Lower than Fluconazole | [3] |

Experimental Protocols

The determination of antimicrobial activity for trifluoromethyl-substituted isoquinolines predominantly relies on the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standardized and widely accepted protocol for determining the in vitro susceptibility of bacteria to antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Test compound (trifluoromethyl-substituted isoquinoline) stock solution

-

Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution of Test Compound: The trifluoromethyl-substituted isoquinoline is serially diluted in the broth within the 96-well plate to obtain a range of concentrations. Typically, a two-fold serial dilution is performed.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without the compound) and a sterility control well (broth only) are also included.

-

Incubation: The microtiter plate is incubated at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism, as detected by the naked eye or a microplate reader.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and the proposed mechanism of action for trifluoromethyl-substituted isoquinolines.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Trifluoromethyl-substituted isoquinolines are believed to share a mechanism of action with fluoroquinolone antibiotics, targeting the bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.

Caption: Inhibition of DNA gyrase and topoisomerase IV by trifluoromethyl-substituted isoquinolines.

The proposed mechanism involves the stabilization of the covalent complex between the topoisomerase and the bacterial DNA. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. Some isoquinoline derivatives, such as certain isoquinoline sulfonamides, may act as allosteric inhibitors of DNA gyrase, binding to a site distinct from that of fluoroquinolones[4][5]. This suggests a potential avenue to overcome existing fluoroquinolone resistance mechanisms. Preliminary data also suggest that some alkynyl isoquinolines perturb S. aureus cell wall and nucleic acid biosynthesis[1].

Conclusion

Trifluoromethyl-substituted isoquinolines represent a promising class of antimicrobial agents with potent activity, particularly against Gram-positive bacteria, including drug-resistant strains. Their likely mechanism of action through the inhibition of essential bacterial topoisomerases provides a validated pathway for further drug development. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to advance these compounds into next-generation antimicrobial therapies. Further research is warranted to fully elucidate the structure-activity relationships, expand the antimicrobial spectrum to include more Gram-negative and fungal pathogens, and to explore novel mechanisms of action within this chemical class.

References

- 1. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Anticancer Potential of 6-(Trifluoromethyl)isoquinolin-1(2H)-one and Related Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct research on the anticancer potential of 6-(trifluoromethyl)isoquinolin-1(2H)-one is limited in publicly available literature, the broader class of trifluoromethylated quinoline and isoquinoline derivatives has emerged as a promising area of oncology research. This technical guide synthesizes the available data on these related compounds to provide a comprehensive overview of their potential therapeutic value. This document details the cytotoxic and antiproliferative activities, outlines common experimental protocols for their evaluation, and explores the putative mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this chemical scaffold for novel anticancer therapies.

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing quinoline and isoquinoline scaffolds, have historically been a rich source of therapeutic agents. The incorporation of a trifluoromethyl (CF3) group into these scaffolds can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This guide focuses on the anticancer potential of compounds structurally related to 6-(trifluoromethyl)isoquinolin-1(2H)-one, providing a technical overview of their activity and mechanisms.

Quantitative Data on Anticancer Activity

The in vitro anticancer activity of various trifluoromethylated quinoline and isoquinoline derivatives has been evaluated against a range of cancer cell lines. The following table summarizes key quantitative data from published studies, primarily focusing on IC50 (half-maximal inhibitory concentration) and LC50 (lethal concentration, 50%) values, which are common metrics for cytotoxicity and antiproliferative effects.

| Compound | Cancer Cell Line(s) | Assay Type | IC50 / LC50 (µM) | Reference Compound | Reference Compound Value (µM) |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | Not Specified | Cell Proliferation | LC50: 14.14 | Cisplatin | Not Specified |

| trifluoro-3-(isoquinolin-1-yl)-2-(thiophen-2-yl)propan-2-ol | Not Specified | Apoptotic Staining | More toxic than compound 1 | Not Applicable | Not Applicable |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32, A375 | Growth Inhibition | IC50: 24.4, 25.4 | Not Specified | Not Specified |

Experimental Protocols

The evaluation of the anticancer potential of novel chemical entities involves a standardized set of in vitro assays. Below are detailed methodologies for key experiments commonly cited in the research of quinoline and isoquinoline derivatives.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-